[3-[(2-Fluorobenzoyl)amino]phenyl] acetate
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Overview
Description
[3-[(2-Fluorobenzoyl)amino]phenyl] acetate is an organic compound that features a fluorobenzoyl group attached to an aminophenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2-Fluorobenzoyl)amino]phenyl] acetate typically involves the reaction of 2-fluorobenzoyl chloride with 3-aminophenyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
[3-[(2-Fluorobenzoyl)amino]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-[(2-Fluorobenzoyl)amino]phenyl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. The presence of the fluorobenzoyl group can enhance the compound’s ability to interact with biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [3-[(2-Fluorobenzoyl)amino]phenyl] acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can occur through hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- [2-Fluorobenzoyl]phenyl acetate
- [3-Chlorobenzoyl]amino]phenyl acetate
- [3-[(2-Fluorobenzoyl)amino]phenyl] propionate
Uniqueness
[3-[(2-Fluorobenzoyl)amino]phenyl] acetate is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and interaction with biological targets compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in drug development and material science.
Properties
IUPAC Name |
[3-[(2-fluorobenzoyl)amino]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-10(18)20-12-6-4-5-11(9-12)17-15(19)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPPVVUTEGMXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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